mTOR inhibitor-1
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Overview
Description
mTOR inhibitors belong to a class of drugs used to treat various human diseases, including cancer, autoimmune disorders, and neurodegenerationmTOR (mammalian target of rapamycin) is a serine/threonine-specific protein kinase that regulates cellular metabolism, growth, and proliferation by forming two protein complexes: mTORC1 and mTORC2 .
Preparation Methods
Synthetic Routes:: The synthesis of mTOR inhibitors involves several steps. While I don’t have specific synthetic routes for “mTOR inhibitor-1,” it’s essential to note that researchers have developed various analogs and derivatives of rapamycin (rapalogs) to enhance their pharmacological properties.
Industrial Production:: Industrial production methods typically involve fermentation using the microorganism Streptomyces hygroscopicus, which produces rapamycin. Isolation, purification, and modification steps are then employed to obtain the desired mTOR inhibitors.
Chemical Reactions Analysis
Types of Reactions:: mTOR inhibitors, including “mTOR inhibitor-1,” may undergo various chemical reactions, such as oxidation, reduction, and substitution. These reactions can lead to modifications in the rapamycin scaffold.
Common Reagents and Conditions:: Specific reagents and conditions depend on the desired modifications. For example:
Oxidation: Oxidizing agents like peracids can introduce oxygen-containing functional groups.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can reduce carbonyl groups.
Substitution: Nucleophilic substitution reactions using appropriate nucleophiles can replace functional groups.
Scientific Research Applications
mTOR inhibitors have diverse applications:
Cancer Research: Rapalogs, including “mTOR inhibitor-1,” show promise in cancer treatment by inhibiting tumor growth and angiogenesis.
Immunosuppression: Rapamycin is used in organ transplantation to prevent rejection.
Neurodegenerative Diseases: Research explores their potential in diseases like Alzheimer’s and Parkinson’s.
Mechanism of Action
mTOR inhibitors primarily target mTORC1. They bind to the intracellular protein FKBP-12, forming a complex that inhibits mTORC1 activity. This disruption affects ribosomal protein translation and synthesis, impacting cell growth and proliferation .
Comparison with Similar Compounds
While “mTOR inhibitor-1” is hypothetical, it would be compared to existing rapalogs like sirolimus (rapamycin) and everolimus. Each compound may have distinct pharmacokinetics, side effects, and efficacy profiles.
Properties
IUPAC Name |
3-bromo-N-[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3/c1-9-3-4-11(7-14(9)17)16(22)19-18-10(2)13-6-5-12(20)8-15(13)21/h3-8,20-21H,1-2H3,(H,19,22)/b18-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMSVTGHOVMMHV-VCHYOVAHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NN=C(C)C2=C(C=C(C=C2)O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)N/N=C(\C)/C2=C(C=C(C=C2)O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.